- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P)Synthesis, 2014, 46(22), 3059-3066,
Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure
Produktname:N-Allylphenothiazine
CAS-Nr.:20962-92-9
MF:C15H13NS
MW:239.335422277451
CID:1064326
N-Allylphenothiazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Allylphenothiazine
- 10-prop-2-enylphenothiazine
- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)
- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)
- Phenothiazine, 10-allyl- (6CI, 8CI)
- 10-Allyl-10H-phenothiazine
- 10-Allylphenothiazine
-
- Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
- InChI-Schlüssel: GFVSLJXVNAYUJE-UHFFFAOYSA-N
- Lächelt: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2
Berechnete Eigenschaften
- Genaue Masse: 239.07699
Experimentelle Eigenschaften
- PSA: 3.24
N-Allylphenothiazine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | A572200-100mg |
N-Allylphenothiazine |
20962-92-9 | 100mg |
$ 173.00 | 2023-09-09 | ||
TRC | A572200-1g |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-09-09 | ||
TRC | A572200-1000mg |
N-Allylphenothiazine |
20962-92-9 | 1g |
$ 1355.00 | 2023-04-19 |
N-Allylphenothiazine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C
1.2 16 h, 130 °C
1.2 16 h, 130 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C
Referenz
- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary aminesChemical Data Collections, 2020, 29,,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled
Referenz
- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directlyChemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux
Referenz
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in waterTetrahedron, 2008, 64(40), 9625-9629,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide
Referenz
- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic PolymerizationMacromolecules, 2002, 35(8), 2962-2969,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux
Referenz
- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenesApplied Organometallic Chemistry, 2011, 25(12), 883-890,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux
Referenz
- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetatesTetrahedron, 2006, 62(15), 3752-3760,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt
1.2 rt; 20 h, rt
1.2 rt; 20 h, rt
Referenz
- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materialsJournal of Molecular Structure, 2022, 1262,,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Referenz
- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solventRevue Roumaine de Chimie, 1988, 33(2), 195-7,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux
Referenz
- Walking on the surface of phenothiazines: a combined experimental and theoretical approachRevue Roumaine de Chimie, 2010, 55(11-12), 879-884,
N-Allylphenothiazine Raw materials
N-Allylphenothiazine Preparation Products
N-Allylphenothiazine Verwandte Literatur
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
20962-92-9 (N-Allylphenothiazine) Verwandte Produkte
- 1637-16-7(10H-Phenothiazine,10-ethyl-)
- 1215698-92-2(2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride)
- 198481-81-1(ARG-ARG-GLU-GLU-GLU-THR-GLU-GLU-GLU)
- 892785-19-2(7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)
- 2034577-01-8(3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 478042-06-7(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-[(2-methylphenyl)sulfanyl]ethan-1-one)
- 1946823-81-9(1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)-)
- 852440-75-6(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methylphenyl)acetamide)
- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)
- 1207005-91-1(3-{4H-chromeno4,3-d1,3thiazol-2-yl}-1-(2,6-difluorophenyl)urea)
Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
